molecular formula C38H50O2 B14360912 1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene CAS No. 92636-73-2

1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene

Cat. No.: B14360912
CAS No.: 92636-73-2
M. Wt: 538.8 g/mol
InChI Key: LCIARJUNVPQOCR-UHFFFAOYSA-N
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Description

1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is an organic compound characterized by its unique structure, which includes a phenylene core substituted with octyloxy groups and ethene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene typically involves a condensation reaction. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced environmental impact. These methods often utilize ball milling techniques to induce chemical reactions without the need for large amounts of solvents .

Chemical Reactions Analysis

Types of Reactions

1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene involves its ability to participate in intramolecular charge transfer (ICT). This process enhances the compound’s electroluminescence and charge transport properties, making it suitable for use in optoelectronic devices. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in OLEDs and OSCs, where precise control over these properties is crucial .

Properties

CAS No.

92636-73-2

Molecular Formula

C38H50O2

Molecular Weight

538.8 g/mol

IUPAC Name

1,4-dioctoxy-2,5-bis(2-phenylethenyl)benzene

InChI

InChI=1S/C38H50O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-28,31-32H,3-12,19-20,29-30H2,1-2H3

InChI Key

LCIARJUNVPQOCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=CC=C2)OCCCCCCCC)C=CC3=CC=CC=C3

Origin of Product

United States

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